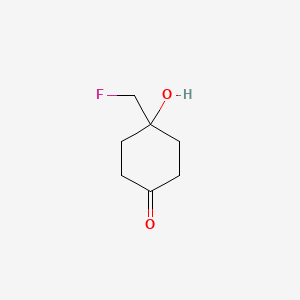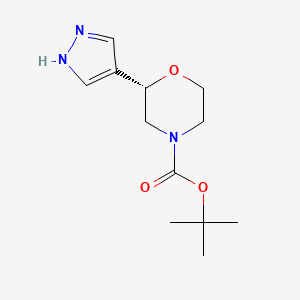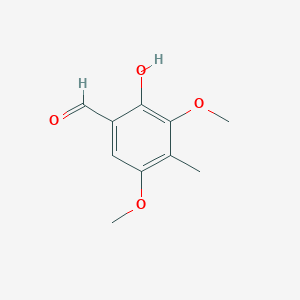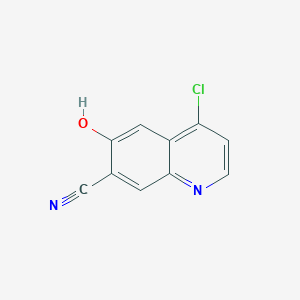
4-(Fluoromethyl)-4-hydroxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both a fluoromethyl group and a hydroxyl group on the cyclohexanone ring makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluoromethylation of cyclohexanone derivatives using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. Enzymatic synthesis using fluorinases has also been explored for the production of fluorinated compounds, offering a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-(Fluoromethyl)-4-oxocyclohexan-1-one.
Reduction: Formation of 4-(Fluoromethyl)cyclohexanol.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Fluoromethyl)-4-hydroxycyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in enzyme studies due to its fluorinated group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is largely dependent on its interaction with biological targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
- 4-(Chloromethyl)-4-hydroxycyclohexan-1-one
- 4-(Bromomethyl)-4-hydroxycyclohexan-1-one
- 4-(Methyl)-4-hydroxycyclohexan-1-one
Comparison: 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more resistant to metabolic degradation and enhances its potential as a pharmaceutical intermediate compared to its chlorinated or brominated counterparts .
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
4-(fluoromethyl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-5-7(10)3-1-6(9)2-4-7/h10H,1-5H2 |
InChI Key |
PSSZGWCYPRHYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)



![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)
![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)



![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

